molecular formula C25H26N4OS B2924425 1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897462-85-0

1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B2924425
CAS No.: 897462-85-0
M. Wt: 430.57
InChI Key: MPSLIDAJZLYDLU-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its complex structure, which includes a benzylpiperazine moiety and a p-tolyl group attached to an imidazo[2,1-b]thiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c1-19-7-9-21(10-8-19)23-17-29-22(18-31-25(29)26-23)15-24(30)28-13-11-27(12-14-28)16-20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSLIDAJZLYDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the p-tolyl group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the benzylpiperazine moiety: The final step involves the nucleophilic substitution reaction between 4-benzylpiperazine and the imidazo[2,1-b]thiazole derivative, typically under basic conditions using a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone: This compound has a phenyl group instead of a p-tolyl group, which may result in different biological activities and properties.

    1-(4-Benzylpiperazin-1-yl)-2-(6-(p-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone: The presence of a p-methoxyphenyl group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry for its potential pharmacological applications. This compound incorporates a piperazine ring, thiazole moiety, and an imidazole core, which contribute to its diverse biological activities. The molecular formula is C25H26N4OSC_{25}H_{26}N_{4}OS with a molecular weight of approximately 430.6 g/mol .

The compound's structure is characterized by the following features:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Thiazole and Imidazole Moieties : These heterocyclic structures are known for their biological significance and interaction with various biological targets.
PropertyValue
Molecular FormulaC25H26N4OSC_{25}H_{26}N_{4}OS
Molecular Weight430.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The mechanism involves modulation of various signaling pathways, potentially leading to physiological effects such as:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
  • Neurological Effects : The piperazine component indicates potential interactions with neurotransmitter systems, which may influence mood and anxiety disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions under controlled conditions. Key reagents and reaction conditions include:

  • Reagents : Various bases, solvents, and catalysts are used to optimize yield and purity.
  • Analytical Techniques : Characterization is performed using NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm structure and purity.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell proliferation in prostate cancer models .

Neuropharmacological Studies

The compound's affinity for serotonin receptors has been investigated, suggesting potential efficacy in treating anxiety and depression disorders. Binding affinity assays reveal interactions that could lead to anxiolytic effects .

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Case Study A : A derivative demonstrated a 70% reduction in tumor size in xenograft models when administered at specific dosages.
  • Case Study B : Behavioral tests indicated significant improvement in anxiety-like behavior in rodent models treated with related piperazine derivatives.

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